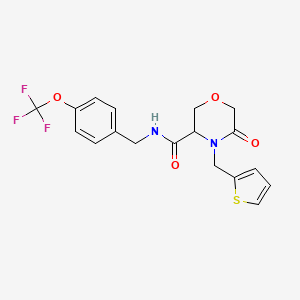

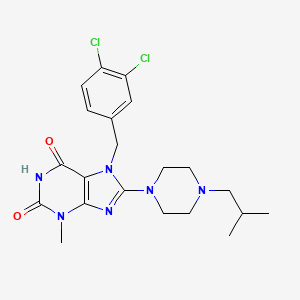

![molecular formula C13H16N4O4 B2397816 N-(2-(2,4-二氧代-1,2-二氢吡啶并[2,3-d]嘧啶-3(4H)-基)乙基)-3-甲氧基丙酰胺 CAS No. 2034372-24-0](/img/structure/B2397816.png)

N-(2-(2,4-二氧代-1,2-二氢吡啶并[2,3-d]嘧啶-3(4H)-基)乙基)-3-甲氧基丙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-methoxypropanamide” is a complex organic compound. It is a derivative of pyrido[2,3-d]pyrimidines , which are annulated uracil . These compounds have received considerable attention due to their wide range of biological and pharmacological activities such as antitumor , antihypertensive, hepatoprotective , cardiotonic , and antifolate .

Synthesis Analysis

The synthesis of pyrido[2,3-d]pyrimidines has been carried out over nanocrystalline MgO with high efficiency in water as a green solvent at 80 °C . The direct three-component condensation of 6-aminouracil, 6-amino-2-thiouracil or 6-amino-1,3-dimethyluracil, with arylaldehydes and malononitrile is used to generate a series of pyrido[2,3-d]pyrimidine derivatives .科学研究应用

PARP-1 Inhibitors

Compounds with a similar structure to “N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-methoxypropanamide” have been used as Poly (ADP-ribose) polymerases-1 (PARP-1) inhibitors . PARP-1 is involved in DNA repair damage, and inhibitors have been used in combination with DNA damaging cytotoxic agents to compromise the cancer cell DNA repair mechanism, resulting in genomic dysfunction and cell death .

Antitumor Activity

These compounds have shown promising antitumor activity . They have been evaluated for their inhibitory activity towards PARP-1 and examined for their anti-proliferative activity against MCF-7 and HCT116 human cancer cell lines .

Antimicrobial Activity

Derivatives of pyrido[2,3-d]pyrimidin-2,4(1H,3H)-dithione, a similar compound, have been synthesized and screened for their anti-microbial activities . They showed excellent anti-microbial activities against all the tested bacteria and fungi compared to the reference drugs .

Cytotoxic Activities

These compounds have also been screened for their cytotoxic activities . Most of them exhibited high safety profile in cytotoxicity test .

Antileishmanial Pharmaceutical

Dihydropyrido[2,3-d]pyrimidine 4, a similar compound, is commonly investigated as a safe and highly effective antileishmanial pharmaceutical .

Inhibition of Dihydrofolate Reductase (DHFR)

Pyrido[2,3-d]pyrimidines inhibit dihydrofolate reductase (DHFR) , an enzyme involved in the synthesis of nucleotides and thus DNA replication.

作用机制

Target of Action

The primary target of this compound is currently under investigation. Compounds with similar structures, such as dihydropyrido[2,3-d]pyrimidine, have been found to be effective against certain diseases . For instance, dihydropyrido[2,3-d]pyrimidine 4 is commonly investigated as a safe and highly effective antileishmanial pharmaceutical .

Biochemical Pathways

Compounds with similar structures have been found to affect various pathways, leading to a wide range of downstream effects

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently under investigation. It has been predicted that most of the synthesized compounds with similar structures have good pharmacokinetics properties . This suggests that the compound may have favorable bioavailability.

属性

IUPAC Name |

N-[2-(2,4-dioxo-1H-pyrido[2,3-d]pyrimidin-3-yl)ethyl]-3-methoxypropanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4O4/c1-21-8-4-10(18)14-6-7-17-12(19)9-3-2-5-15-11(9)16-13(17)20/h2-3,5H,4,6-8H2,1H3,(H,14,18)(H,15,16,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKDWPTCDYMKKDT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCC(=O)NCCN1C(=O)C2=C(NC1=O)N=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-methoxypropanamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

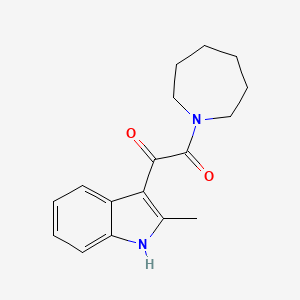

![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-(trifluoromethoxy)benzamide](/img/structure/B2397736.png)

![8-(3,4-dichlorophenyl)-6,7-dimethyl-7,8-dihydro-6H-[1,3]dioxolo[4,5-g]chromen-6-ol](/img/structure/B2397743.png)

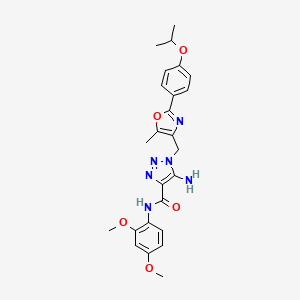

![(2E)-2-[(2,4-dichlorophenyl)methylidene]-4-methyl-3-oxo-4-(1,2,4-triazol-1-yl)pentanenitrile](/img/structure/B2397745.png)

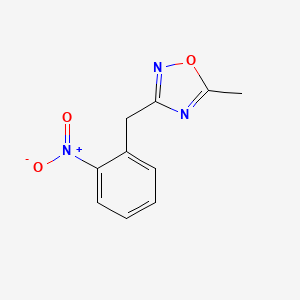

![1-(3-Fluorophenyl)-6,7-dimethyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2397747.png)

![3-(1H-pyrrol-1-yl)-N'-[(Z)-2-thienylmethylidene]-2-thiophenecarbohydrazide](/img/structure/B2397748.png)

![N-(2-bromobenzyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2397750.png)

![7-Tert-butyl-4-methyl-2-propylpurino[8,7-b][1,3]oxazole-1,3-dione](/img/structure/B2397753.png)